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Compound of Interest

Compound Name: PF-07957472

Cat. No.: B15566791 Get Quote

An In-Depth Technical Guide to the Discovery of PF-07957472: A Potent SARS-CoV-2 PLpro

Inhibitor

Introduction
The global health crisis instigated by the severe acute respiratory syndrome coronavirus 2

(SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. While

vaccines and initial antiviral agents targeting the RNA-dependent RNA polymerase (RdRp) and

the main protease (Mpro) have been pivotal, the emergence of viral variants and potential

resistance necessitates the development of drugs with alternative mechanisms of action.[1][2]

[3] The SARS-CoV-2 papain-like protease (PLpro), a cysteine protease essential for viral

replication and a key player in suppressing the host's innate immune response, represents a

prime therapeutic target.[4][5][6][7]

This technical guide details the discovery and preclinical development of PF-07957472, a

potent, selective, and orally bioavailable inhibitor of SARS-CoV-2 PLpro developed by Pfizer.[1]

[8] The discovery campaign, which successfully translated high in vitro potency into robust in

vivo efficacy in a murine infection model, provides a compelling validation of PLpro as a

druggable antiviral target.[1][2][5][9][10]

Discovery and Lead Optimization
The development of PF-07957472 was a rapid, machine learning-driven effort that began with

known, moderately potent PLpro inhibitors.[1][2][3] The campaign focused on concurrently

optimizing biochemical potency, cellular antiviral activity, and metabolic stability to identify a

compound suitable for in vivo studies.
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The starting point for the optimization campaign was GRL0617, a non-covalent inhibitor

identified for SARS-CoV-1 PLpro.[2] Through a data-driven strategy involving parallel medicinal

chemistry libraries guided by machine learning predictions, researchers systematically

improved the compound's properties.[5] A key breakthrough was the rigidification of the

molecular scaffold by introducing a geminal-cyclopropyl group. This modification led to the lead

compound, PF-07957472, which exhibited a threefold enhancement in both biochemical and

cellular potencies and a significant reduction in metabolic clearance.[1][5][11]
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Caption: Machine learning-driven discovery workflow for PF-07957472.
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Quantitative Structure-Activity Relationship (SAR)
The optimization process yielded a series of compounds with progressively enhanced

characteristics. The table below summarizes the properties of the initial hit, an intermediate,

and the final lead compound, PF-07957472.

Compound
Key Structural
Change

PLpro Ki (nM)
Antiviral EC50
(nM, Vero E6)

Human
Hepatocyte
CLint,app
(µL/min/106
cells)

GRL0617 (1)
Naphthalene

Core
2,500 20,900 >139

Intermediate (3)

Methyl

Piperazine

addition

51 1,420 114

PF-07957472 (4)

Geminal-

cyclopropyl

addition

17 147 45

Data compiled

from

references[1][2]

[5].

Mechanism of Action
PF-07957472 is a non-covalent, reversible inhibitor of the SARS-CoV-2 PLpro enzyme.[1][5] X-

ray crystallography studies revealed that the compound binds in a pocket that overlaps with the

substrate-binding site but does not extend to the catalytic triad active site.[1][5][11] This binding

is stabilized by critical hydrogen bonds with the residues Asp164, Glu167, and Tyr264, and π-

stacking interactions with Pro247, Pro248, and Tyr268.[1] By occupying this site, PF-07957472
prevents PLpro from processing the viral polyprotein, a crucial step for generating functional

viral replicase machinery, thereby halting viral replication.[4][5]
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Caption: Inhibition of SARS-CoV-2 polyprotein processing by PF-07957472.

In Vitro Profile
PF-07957472 demonstrated potent antiviral activity across multiple cell-based assays. Notably,

its potency was significantly higher in primary human airway epithelial cells, a more

physiologically relevant model of infection, compared to the commonly used Vero E6 cell line.

Assay Type Cell Line Endpoint EC50 (nM)

Antiviral Activity
Vero E6 (Kidney

epithelial)

Cytopathic Effect

(CPE)
147

Antiviral Activity
dNHBE (Human

bronchial epithelial)
Viral RNA Reduction 13.9

Data compiled from

references[5][12][13].

The compound was also profiled for selectivity and showed no significant off-target liabilities in

safety panels, nor was it mutagenic or clastogenic in in vitro genetic toxicity studies.[1][3]

Preclinical Pharmacokinetics
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The pharmacokinetic (PK) properties of PF-07957472 were evaluated in multiple preclinical

species. The compound exhibited moderate plasma clearance and moderate oral

bioavailability, supporting its potential for oral administration.[1][5]

Species
Plasma Clearance
(CLp) (mL/min/kg)

Volume of
Distribution (Vdss)
(L/kg)

Oral Bioavailability
(F) (%)

Mouse 30 5.3 49

Rat 15 4.3 36

Dog 7.9 6.5 37

Monkey 12 3.5 27

Data compiled from

reference[1]. All

values are geometric

means.

In Vivo Efficacy
The antiviral efficacy of PF-07957472 was confirmed in a mouse-adapted model of SARS-CoV-

2 infection. Oral administration of the compound resulted in a dose-dependent reduction in viral

load in the lungs and protected the animals from infection-induced body weight loss.[1][5] At a

dose of 150 mg/kg administered twice daily (BID), viral levels in the lungs were reduced to the

limit of detection in half of the treated mice four days post-infection.[1]
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Treatment Group Dose (mg/kg, BID)
Mean Lung Viral
Titer (log10
PFU/lung)

Body Weight
Change (%)

Vehicle - ~5.0 ~ -10%

PF-07957472 150 < 2.0 (in 50% of mice) ~ 0%

PF-07957472 500 Not specified Protected from loss

Data interpreted from

figures and text in

references[1][5].

Experimental Protocols
PLpro Biochemical Inhibition Assay (FRET-based)

Principle: This assay measures the ability of a compound to inhibit the enzymatic cleavage of

a fluorogenic substrate by recombinant SARS-CoV-2 PLpro.

Methodology:

Recombinant SARS-CoV-2 PLpro enzyme is pre-incubated with serially diluted test

compounds in an assay buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM TCEP).

The enzymatic reaction is initiated by adding a FRET-based substrate (e.g., a peptide

sequence recognized by PLpro flanked by a fluorophore and a quencher).

As PLpro cleaves the substrate, the fluorophore and quencher are separated, resulting in

an increase in fluorescence signal.

Fluorescence is monitored over time using a plate reader.

The rate of reaction is calculated, and the concentration of compound required to inhibit

50% of the enzyme activity (IC50) is determined from dose-response curves. The

inhibition constant (Ki) is then calculated from the IC50.[2]

Cellular Antiviral Assay (Cytopathic Effect)
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Principle: This assay measures the ability of a compound to protect host cells from virus-

induced cell death (cytopathic effect, CPE).[13]

Methodology:

Host cells (e.g., Vero E6) are seeded in 96-well plates and incubated overnight.[13]

The following day, the cell culture medium is removed, and cells are treated with serially

diluted test compounds.

Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and CPE

development.[13]

Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP

content as an indicator of viable cells.

The 50% effective concentration (EC50), the compound concentration that protects 50% of

cells from CPE, is calculated from dose-response curves.

Metabolic Stability Assay
Principle: This assay evaluates the rate at which a compound is metabolized by liver

enzymes, providing an estimate of its metabolic clearance.

Methodology:

The test compound (e.g., PF-07957472) is incubated with a suspension of cryopreserved

human hepatocytes at 37°C.[1][5]

Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

The reaction in the aliquots is quenched by adding a solvent like acetonitrile.

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the

remaining concentration of the parent compound.
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The rate of disappearance of the compound is used to calculate the in vitro intrinsic

clearance (CLint,app).[1][5]

Mouse-Adapted SARS-CoV-2 Infection Model
Principle: This in vivo model is used to evaluate the efficacy of antiviral compounds in a living

organism.

Methodology:

Experimental animals (e.g., specific strains of mice) are intranasally infected with a

mouse-adapted strain of SARS-CoV-2.[1]

Treatment with the test compound (e.g., PF-07957472, administered orally) or vehicle

begins at a specified time relative to infection and continues for a defined duration (e.g.,

twice daily for 4 days).

Animal body weight and general health are monitored daily as indicators of disease

progression.

At the end of the study (e.g., day 4 post-infection), animals are euthanized, and lung

tissues are harvested.

The viral titer in the lung homogenate is quantified using a plaque assay or RT-qPCR to

determine the reduction in viral load as a measure of compound efficacy.[1][5]

Conclusion
The discovery of PF-07957472 represents a significant achievement in the search for novel

COVID-19 therapeutics. The use of a sophisticated, machine learning-integrated platform

enabled the rapid optimization of a chemical scaffold to produce a lead compound with a

desirable combination of high potency, selectivity, and oral bioavailability.[3] The robust efficacy

demonstrated in a preclinical infection model validates that targeting the SARS-CoV-2 papain-

like protease is an effective antiviral strategy.[5] PF-07957472 serves as a critical tool

compound for further investigation of PLpro biology and as a promising foundation for the

development of next-generation antivirals against coronaviruses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine
infection model - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Machine-learning and structure-based discovery of SARS-CoV-2 papain-like protease
(PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. biorxiv.org [biorxiv.org]

6. ingentium-kb4.s3.amazonaws.com [ingentium-kb4.s3.amazonaws.com]

7. researchgate.net [researchgate.net]

8. intrepidalliance.org [intrepidalliance.org]

9. biorxiv.org [biorxiv.org]

10. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a
murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

11. biorxiv.org [biorxiv.org]

12. medchemexpress.com [medchemexpress.com]

13. Discovery of orally bioavailable SARS-CoV-2 papain-like protease inhibitor as a potential
treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Discovery of PF-07957472 antiviral compound].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566791#discovery-of-pf-07957472-antiviral-
compound]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15566791?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11364104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11364104/
https://www.researchgate.net/publication/377785041_Discovery_of_orally_active_SARS-CoV-2_papain-like_protease_PLpro_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC12585479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12585479/
https://www.mdpi.com/1999-4915/17/8/1064
https://www.biorxiv.org/content/10.1101/2024.01.26.577395v2.full.pdf
http://ingentium-kb4.s3.amazonaws.com/charisma-references/covkb/pdf/244125.pdf
https://www.researchgate.net/figure/In-vitro-and-In-vivo-PK-SARS-CoV-2-PLpro-inhibitors-a-Plasma-drug-concentration-of_fig3_388957304
https://www.intrepidalliance.org/antiviral-pipeline/
https://www.biorxiv.org/content/10.1101/2024.01.26.577395v2
https://pubmed.ncbi.nlm.nih.gov/39213347/
https://pubmed.ncbi.nlm.nih.gov/39213347/
https://www.biorxiv.org/content/10.1101/2024.01.26.577395v2.full-text
https://www.medchemexpress.com/pf-07957472.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11585628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11585628/
https://www.benchchem.com/product/b15566791#discovery-of-pf-07957472-antiviral-compound
https://www.benchchem.com/product/b15566791#discovery-of-pf-07957472-antiviral-compound
https://www.benchchem.com/product/b15566791#discovery-of-pf-07957472-antiviral-compound
https://www.benchchem.com/product/b15566791#discovery-of-pf-07957472-antiviral-compound
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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